molecular formula C₅₁H₁₀₁NO₅SSi₄ B1140034 (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy CAS No. 193146-51-9

(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy

Cat. No. B1140034
M. Wt: 952.76
InChI Key:
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Description

Synthesis Analysis

Synthesis involves complex reactions where specific ligands or functional groups are introduced to the molecule. For example, the synthesis of complex molybdenum(IV) compounds with dimethyl- and di-tert-butylpyrazolato ligands demonstrates the intricate steps and conditions necessary for the formation of highly specific organometallic complexes, showcasing the variable coordination modes and C-H bond activation typical in the synthesis of complex molecules (Most et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray diffraction to determine the arrangement of atoms within a molecule. For instance, the structural determination of certain complexes reveals the coordination modes of ligands around a metal center, influenced by the steric bulk, which is crucial for understanding the molecular structure of complex compounds (Most et al., 2003).

Chemical Reactions and Properties

The reactivity and chemical properties of a compound are profoundly influenced by its structure. For instance, the reactivity of tetraalkyldiindane with tert-butyl and phenyl isonitriles, forming weak adducts while retaining the In-In bond, exemplifies the nuanced chemical behaviors compounds can exhibit based on their structural characteristics (Uhl et al., 1998).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are directly related to the molecular structure. The synthesis and characterization of sterically congested cycloalkenes provide insights into how steric effects influence the physical properties of molecules, demonstrating the relationship between molecular structure and physical behavior (Ishii et al., 2000).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding a compound's behavior in reactions. The study of tetrakis Fischer-Type carbene complexes and their benzannulation reactions illustrates the intricate relationship between structure and reactivity, providing a framework for predicting chemical behaviors (Quast et al., 2000).

Scientific Research Applications

Unique Cage Compounds of Group 14 Elements

One study detailed the formation of a new type of cage compound of group 14 elements, highlighting the unique structural configurations and bond lengths, such as an extremely long Ge-C bridge bond and an "umbrella"-type configuration of the Ge atom. This showcases the exploration of novel geometries and bonding arrangements in silyl-substituted compounds (Lee, Ichinohe, & Sekiguchi, 2002).

Synthesis and Reactivity of Trisilaallene

Another research presented the synthesis and remarkable reactivity of the first silyl-substituted Si3-allene. This study demonstrates the potential of silyl-substituted compounds in synthesizing new molecular structures with unique reactivity patterns, offering insights into the versatility of silicon in organic synthesis (Tanaka, Inoue, Ichinohe, Driess, & Sekiguchi, 2011).

π-Skeletal Rearrangement of Heptalenes

Research on the π-skeletal rearrangement of heptalenes with retention of configuration upon irradiation or heating reveals the intricate dynamics of bond rearrangements in silicon-containing compounds. This highlights the potential applications of such compounds in studying reaction mechanisms and molecular transformations (Bernhard, Brügger, Schönholzer, Weber, & Hansen, 1985).

Cyclotetrasilenylium Ions with Allylic Character

The synthesis and characterization of a silylium ion with an allylic cation character underscore the exploration of positively charged silicon species and their electronic properties. Such studies can contribute to understanding the electronic influences of silicon substitutions in organic molecules (Inoue, Ichinohe, Yamaguchi, & Sekiguchi, 2008).

Modulation of Drug Cytotoxicity

A study on the role of the tert-butyl dimethyl silyl group in modulating cytotoxic activity against human tumor cells suggests potential applications of silyl groups in medicinal chemistry and drug design. The research indicates that certain silyl substitutions can enhance the efficacy of therapeutic molecules (Donadel, Martín, Martín, Villar, & Padrón, 2005).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for this compound could involve its use in the synthesis of Epothilones3, which have potential applications in various fields, including medicine. However, the search results do not provide specific future directions for this compound.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

(3S,7S,8S,12Z,15S,16E)-1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3/b37-31-,39-35+/t38-,40?,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGGWJZENCFVKE-XZGYZSGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H101NO5SSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858462
Record name (7S,11S,12S,16Z,19S)-7,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

952.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy

CAS RN

193146-51-9
Record name (7S,11S,12S,16Z,19S)-7,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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